molecular formula C12H11LiN2O2 B2382474 Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-24-0

Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2382474
CAS No.: 2197057-24-0
M. Wt: 222.17
InChI Key: GETCPXYACQUUCR-UHFFFAOYSA-M
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Description

Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate is a compound that belongs to the class of lithium imidazolium salts. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a lithium ion coordinated to a benzimidazole ring, which is further substituted with a cyclopropylmethyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of benzimidazole derivatives with lithium hydroxide. The process can be summarized as follows:

    Starting Materials: Benzimidazole, cyclopropylmethyl bromide, and lithium hydroxide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for lithium imidazolium salts often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The lithium ion can be replaced by other cations through ion-exchange reactions.

    Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The compound can react with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkali metal salts and organic cations.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Addition Reactions: Electrophiles like alkyl halides and nucleophiles such as amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various lithium salts, while oxidation and reduction reactions can produce different benzimidazole derivatives.

Scientific Research Applications

Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in the treatment of mood disorders, leveraging the mood-stabilizing properties of lithium.

    Industry: Utilized in the production of advanced materials, such as lithium-ion batteries and specialty polymers.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 1-phenyl-1H-imidazole-2-carboxylate
  • Lithium 1-(4-methoxyphenyl)methyl-1H-imidazole-2-carboxylate
  • Lithium 1-(2,4-dichlorophenyl)methyl-1H-imidazole-2-carboxylate

Uniqueness

Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

lithium;1-(cyclopropylmethyl)benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.Li/c15-12(16)11-13-9-3-1-2-4-10(9)14(11)7-8-5-6-8;/h1-4,8H,5-7H2,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETCPXYACQUUCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1CN2C3=CC=CC=C3N=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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